N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide
Description
The compound N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide features a thiazole core substituted with a bromine atom at position 2 and a 4-methylbenzyl group at position 3. The acetamide moiety at position 4 is further functionalized with a 4-methylphenylamino group. This structure combines halogenated and arylalkyl substituents, which are known to influence electronic properties, lipophilicity, and bioactivity .
Properties
Molecular Formula |
C20H20BrN3OS |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C20H20BrN3OS/c1-13-3-7-15(8-4-13)11-17-19(24-20(21)26-17)23-18(25)12-22-16-9-5-14(2)6-10-16/h3-10,22H,11-12H2,1-2H3,(H,23,25) |
InChI Key |
GHQRLZZEAIWRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)Br)NC(=O)CNC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol, under reflux conditions.
Bromination: The thiazole ring is then brominated using a brominating agent, such as bromine or N-bromosuccinimide, in an appropriate solvent, such as chloroform or dichloromethane.
Substitution Reaction: The brominated thiazole is subjected to a substitution reaction with 4-methylbenzylamine to introduce the 4-methylphenyl group. This reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide.
Acylation: The final step involves the acylation of the amino group with 4-methylphenylacetyl chloride to form the desired compound. This reaction is usually performed in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the bromo substituent to a hydrogen atom.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents, such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiazole derivatives.
Substitution: Azido, cyano derivatives.
Scientific Research Applications
N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes, such as proteases and kinases, which play a crucial role in cellular processes.
Inducing Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and disrupting mitochondrial function.
Interfering with DNA Replication: The compound can interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and cell death.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide ()
- Structural Similarities : Shares the thiazole ring and a brominated benzyl group at position 4.
- Key Differences: The acetamide group is substituted with a 4-chlorophenoxy moiety instead of a 4-methylphenylamino group.
Analgesic Thiazole Derivatives ()
- Example compounds (8c, 8e) feature dihydropyrazole moieties attached to the acetamide.
- Activity: These derivatives exhibit analgesic activity, suggesting that substituents on the acetamide directly modulate pharmacological effects. The target compound’s 4-methylphenylamino group may enhance selectivity for specific targets due to steric or electronic effects .
Triazole-Based Analogues
2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide ()
- Structural Differences : Replaces the thiazole core with a 1,2,4-triazole ring.
- Functional Groups : Includes a sulfanyl bridge and a brominated phenyl group.
- Implications : Triazole rings offer distinct hydrogen-bonding capabilities compared to thiazoles, which may influence pharmacokinetics or target interactions .
2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide ()
- Hybrid Structure : Combines triazole and thiazole rings.
- Key Features : A bromo-hydroxyphenyl group introduces polarity, while the sulfanyl acetamide linker may enhance solubility.
- Comparison : The target compound’s methyl groups likely increase lipophilicity, favoring membrane permeability over this analogue’s hydroxylated derivative .
Substituent-Specific Variations
N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Substituent : Incorporates a thienyl group, introducing aromatic sulfur.
- Impact : Thienyl groups alter electronic properties and π-π stacking interactions, which could affect binding to hydrophobic pockets in biological targets .
N-(4-Bromophenyl)acetamide Derivatives ()
- Bond Length Analysis : Variations in bond lengths (e.g., C–Br: 1.8907 Å vs. 1.91 Å in analogues) suggest subtle conformational differences.
- Crystallographic Implications : Methyl substituents in the target compound may lead to tighter molecular packing compared to bulkier groups .
Biological Activity
N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring and multiple aromatic groups. Its molecular formula is , with a molecular weight of approximately 396.31 g/mol. The presence of the bromine atom and various methyl groups contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli (E. coli) | 15 |
| Staphylococcus aureus (S. aureus) | 10 |
| Bacillus subtilis (B. subtilis) | 12 |
| Pseudomonas aeruginosa (P. aeruginosa) | 20 |
These results suggest that the compound is particularly effective against S. aureus, which is known for its resistance to many antibiotics.
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
The antifungal activity is notable as it provides an alternative for treating infections caused by resistant strains.
The mechanism through which this compound exerts its antimicrobial effects may involve the inhibition of cell wall synthesis and disruption of membrane integrity. Studies suggest that compounds with thiazole rings often interfere with bacterial cell wall biosynthesis, leading to cell lysis.
Case Studies
- Case Study on Efficacy Against Biofilms : A study conducted by researchers in 2023 demonstrated that this compound showed promising antibiofilm activity against E. coli biofilms, outperforming the standard antibiotic cefadroxil at concentrations as low as 100 µg/mL. This suggests potential applications in treating chronic infections where biofilm formation is a significant hurdle.
- Comparative Study of Derivatives : Research comparing various derivatives of thiazole-based compounds indicated that this compound had superior activity compared to other synthesized analogs, particularly those lacking the bromine substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
